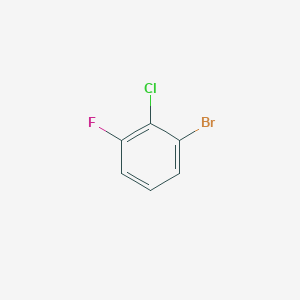

1-Bromo-2-chloro-3-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIWFNAUYPVPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395767 | |

| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883499-24-9 | |

| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-chloro-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-2-chloro-3-fluorobenzene CAS number 883499-24-9

An In-Depth Technical Guide to 1-Bromo-2-chloro-3-fluorobenzene (CAS: 883499-24-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a tri-halogenated benzene derivative of significant interest in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, spectroscopic signature, reactivity, and applications, grounding all information in established chemical principles and authoritative sources.

Introduction and Strategic Importance

This compound is a synthetically versatile building block.[1][2] Its importance stems from the unique electronic and steric environment created by the three distinct halogen substituents on adjacent carbons of the benzene ring. This arrangement offers multiple, differentiated reaction sites, enabling chemists to perform regioselective transformations crucial for constructing complex molecular architectures.[3] Halogenated aromatic compounds are foundational in medicinal chemistry, as halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5][6] This compound, therefore, serves as a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][7]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Benzene ring bonds C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double];

// Substituent nodes Br [label="Br", pos="0,2.5!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.4,1.25!", fontcolor="#202124"]; F [label="F", pos="-2.4,-1.25!", fontcolor="#202124"]; H1 [label="H", pos="0,-2.5!", fontcolor="#202124"]; H2 [label="H", pos="2.4,-1.25!", fontcolor="#202124"]; H3 [label="H", pos="2.4,1.25!", fontcolor="#202124"];

// Substituent bonds C1 -- Br [style=solid]; C2 -- Cl [style=solid]; C3 -- F [style=solid]; C4 -- H1 [style=solid]; C5 -- H2 [style=solid]; C6 -- H3 [style=solid]; }

Figure 1: Chemical Structure of this compound.

Physicochemical and Safety Profile

A precise understanding of a compound's physical properties and safety requirements is a prerequisite for its effective and safe use in a laboratory or industrial setting.

Core Properties

The key physicochemical properties of this compound are summarized below. This data is aggregated from reputable chemical suppliers and databases.[1][8][9][10]

| Property | Value | Source(s) |

| CAS Number | 883499-24-9 | [1][8][11] |

| Molecular Formula | C₆H₃BrClF | [1][8] |

| Molecular Weight | 209.44 g/mol | [1][8][10] |

| Appearance | White to almost white powder, lump, or solid | [1][9] |

| Melting Point | 29 °C | [1] |

| Boiling Point | 205.7 °C (Predicted) | [10] |

| Purity | ≥ 98% (GC) | [1][9] |

| InChIKey | GTIWFNAUYPVPAT-UHFFFAOYSA-N | [8][9] |

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[8][9][12]

-

Hazard Statements:

-

Pictogram: GHS07 (Exclamation Mark)[9]

Handling Protocol:

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][14] Recommended storage temperature is often refrigerated (2-8 °C).[1]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Inhalation: Move person into fresh air. If breathing is difficult, give oxygen.[12]

-

Proposed Synthetic Strategy

The proposed workflow leverages a commercially available aniline precursor, allowing for a regiocontrolled synthesis.

Figure 2: Proposed Synthesis Workflow via Sandmeyer Reaction.

Rationale Behind the Synthetic Design

-

Starting Material Selection: 2-Chloro-3-fluoroaniline is a readily available starting material. Using an aniline derivative allows for the introduction of the bromine atom via a Sandmeyer reaction, which is a highly reliable method for installing a halide at a specific position on an aromatic ring.

-

Regiocontrol: The positions of the chloro and fluoro groups are already set in the starting material. The Sandmeyer reaction precisely replaces the amino group (via its diazonium salt) with a bromo group, ensuring the desired 1,2,3-trisubstituted pattern without the formation of other isomers, a common challenge in sequential electrophilic halogenations.[16]

Detailed Experimental Protocol

Step 1: Diazotization of 2-Chloro-3-fluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Chloro-3-fluoroaniline (1.0 eq).

-

Add aqueous hydrobromic acid (HBr, 48%, ~3.0 eq) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the aniline slurry while vigorously stirring and maintaining the temperature below 5 °C. The reaction is exothermic and gas evolution (NOx) may be observed.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes after the addition is complete.

Step 2: Sandmeyer Reaction to Yield this compound

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr (48%, ~1.5 eq). Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Control the rate of addition to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. Transfer to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reactivity and Synthetic Utility

The synthetic value of this molecule lies in the differential reactivity of its C-Halogen bonds, which allows for selective functionalization.

-

Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the selective formation of a new C-C bond at the C1 position while leaving the chlorine and fluorine atoms untouched. This is a cornerstone strategy for building more complex molecules.

-

Grignard/Organolithium Formation: Metal-halogen exchange (typically with n-BuLi or i-PrMgCl) or direct insertion of magnesium metal will preferentially occur at the C-Br bond. This generates a powerful nucleophile that can be reacted with a wide range of electrophiles (aldehydes, ketones, CO₂, etc.).

-

Nucleophilic Aromatic Substitution (SₙAr): While generally difficult on this electron-rich ring, the presence of three halogens does increase the electrophilicity of the ring. Under forcing conditions or with highly activating groups elsewhere on a more complex derivative, SₙAr could potentially occur, with the leaving group tendency typically being F > Cl > Br.

Figure 3: Key Reactivity Pathways at the C-Br Bond.

Applications in Research and Development

This trisubstituted benzene is primarily used as an intermediate in the synthesis of high-value target molecules.

-

Pharmaceuticals: It serves as a scaffold or building block for active pharmaceutical ingredients (APIs).[1][7] The specific halogenation pattern can be critical for achieving desired potency and pharmacokinetic profiles. For example, related polyhalogenated benzenes are used to synthesize treatments for breast cancer and to create catalysts for peptide synthesis.[17]

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides, where the halogen substituents contribute to the biological activity and stability of the final product.[1][3][7]

-

Material Science: It can be incorporated into specialty polymers and materials to enhance properties such as thermal stability and chemical resistance.[1]

Conclusion

This compound (CAS: 883499-24-9) is a specialized chemical intermediate with significant potential for advanced organic synthesis. Its value is defined by the unique and differentiated reactivity of its three halogen atoms, which enables chemists to execute sophisticated, regioselective transformations. A thorough understanding of its properties, safe handling procedures, and reactivity profile, as outlined in this guide, is essential for leveraging its full synthetic potential in the fields of drug discovery, agrochemical development, and materials science.

References

-

Cochrane, W. P., Pauson, P. L., & Stevens, T. S. (1968). Synthesis of symmetrically trisubstituted benzene derivatives. Journal of the Chemical Society C: Organic. [Link]

-

Chemistry Stack Exchange. (2018). Synthesize the trisubstituted benzene. [Link]

-

Journal of the Chemical Society C: Organic. (1968). Synthesis of symmetrically trisubstituted benzene derivatives. [Link]

-

Autecha Corporation. (n.d.). The Role of Halogenated Benzenes in Pharmaceutical Synthesis. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (2017). CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same.

-

KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. [Link]

-

ResearchGate. (n.d.). Halogen Derivatives of Benzene and its Homologues. [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 1-Bromo-3-chloro-2-fluorobenzene. National Center for Biotechnology Information. [Link]

-

Alachem Co., Ltd. (n.d.). This compound. [Link]

-

Oakwood Chemical. (n.d.). This compound. [Link]

-

CP Lab Safety. (n.d.). TCI America Products. [Link]

-

University of Illinois. (n.d.). Reactions of Benzene & Its Derivatives. [Link]

-

ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]

-

Solarino, A. M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Synthesis: The Role of 1-Bromo-3-chloro-2-fluorobenzene in Modern Chemistry. [Link]

-

Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 883499-24-9 [sigmaaldrich.com]

- 10. This compound | 883499-24-9 | FB64549 [biosynth.com]

- 11. scbt.com [scbt.com]

- 12. echemi.com [echemi.com]

- 13. 883499-24-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 14. echemi.com [echemi.com]

- 15. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. ossila.com [ossila.com]

1-Bromo-2-chloro-3-fluorobenzene molecular weight

An In-depth Technical Guide to the Molecular Weight of 1-Bromo-2-chloro-3-fluorobenzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the molecular weight of this compound, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. An accurate understanding of molecular weight is fundamental for stoichiometric calculations, analytical characterization, and predicting physicochemical properties.

Introduction to this compound

This compound is a halogenated aromatic compound characterized by the presence of three different halogen substituents on a benzene ring. This unique structure makes it a valuable and versatile intermediate in the synthesis of complex molecules.[1] Its utility is prominent in the development of novel pharmaceuticals and agrochemicals, where the specific placement of halogen atoms can significantly influence biological activity, metabolic stability, and binding affinity.[1] Therefore, precise knowledge of its molecular formula and weight is a prerequisite for its application in any research or industrial setting.

Molecular Formula and Structure

The chemical structure of this compound consists of a benzene ring substituted with a bromine atom at position 1, a chlorine atom at position 2, and a fluorine atom at position 3.

The molecular formula for this compound is C₆H₃BrClF .[1][2][3]

This formula is the cornerstone for calculating the molecular weight.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation relies on the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC). These values represent a weighted average of the masses of the naturally occurring isotopes of each element.

The calculation is performed as follows:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of Br atoms × Atomic Weight of Br) + (Number of Cl atoms × Atomic Weight of Cl) + (Number of F atoms × Atomic Weight of F)

The table below details the atomic weights and their contribution to the final molecular weight.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011[4] | 72.066 |

| Hydrogen | H | 3 | 1.008[5][6][7] | 3.024 |

| Bromine | Br | 1 | 79.904[8][9][10] | 79.904 |

| Chlorine | Cl | 1 | 35.453[11][12][13] | 35.453 |

| Fluorine | F | 1 | 18.998[14][15] | 18.998 |

| Total | 209.445 |

Based on this calculation, the molecular weight of this compound is 209.45 g/mol . This value aligns with the molecular weight commonly cited in chemical supplier catalogs and databases.[1][2][16][17]

Physicochemical and Safety Data

A summary of essential physicochemical properties and safety information for this compound is presented below. This data is critical for safe handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 883499-24-9 | [1][2][16] |

| Molecular Formula | C₆H₃BrClF | [1][2][3] |

| Molecular Weight | 209.44 g/mol | [1][2][16] |

| Appearance | White to almost white powder, lump, or solid crystal | [1][16][17] |

| Melting Point | 29 °C | [1][17] |

| Purity | ≥ 98% (by GC) | [1][17] |

| Storage Conditions | Room Temperature or Refrigerated (0-10°C) | [1][16][17] |

| GHS Signal Word | Warning | [3][16] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][16] |

Experimental Verification: A Mass Spectrometry Protocol

While the theoretical molecular weight provides a precise value, experimental verification is a cornerstone of scientific integrity. Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like this one, providing both purity assessment and mass confirmation.

Workflow for GC-MS Analysis

Caption: Workflow for purity and molecular weight confirmation.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. Vortex to ensure complete dissolution. Transfer the solution to a 2 mL autosampler vial.

-

GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature gradient program, for example, starting at 50°C and ramping to 250°C at 10°C/min, to ensure separation from any impurities.

-

MS Detection: The eluent from the GC column is directed into the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecule.

-

Data Analysis:

-

Chromatogram: The total ion chromatogram (TIC) is examined to assess the purity of the compound. A single, sharp peak indicates high purity.

-

Mass Spectrum: The mass spectrum corresponding to the main peak is analyzed. The key is to identify the molecular ion peak (M⁺). Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), a characteristic isotopic pattern will be observed for the molecular ion cluster, confirming the elemental composition and, by extension, the molecular weight. The most abundant peak in this cluster will correspond to the molecule containing the most abundant isotopes, ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁹F.

-

Conclusion

The molecular weight of this compound is a fundamental constant, robustly established at 209.45 g/mol through stoichiometric calculation based on IUPAC atomic weights. This value is critical for the compound's use as a building block in pharmaceutical, agrochemical, and materials science research.[1] Experimental verification, primarily through mass spectrometry, serves as a self-validating system to confirm this value and ensure the purity of the material, upholding the standards of scientific integrity required in advanced research and development.

References

-

Wikipedia. Chlorine. [Link]

-

Wikipedia. Bromine. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Hydrogen. [Link]

-

Quora. How heavy is one atom of carbon?[Link]

-

American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise. [Link]

-

Quora. How heavy is one atom of hydrogen?[Link]

-

Wikipedia. Isotopes of chlorine. [Link]

-

askIITians. How many grams does an atom of hydrogen weigh?[Link]

-

Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?[Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Fluorine. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Bromine. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Fluorine. [Link]

-

Wikipedia. Hydrogen. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Bromine. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Chlorine. [Link]

-

BYJU'S. Bromine. [Link]

-

BYJU'S. Chemical Properties of Fluorine. [Link]

-

BYJU'S. Carbon. [Link]

-

Westfield State University. Atomic/Molar mass. [Link]

-

Royal Society of Chemistry. Bromine - Element information, properties and uses. [Link]

-

Royal Society of Chemistry. Fluorine - Element information, properties and uses. [Link]

-

YouTube. What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone. [Link]

-

Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. [Link]

-

Physical Measurement Laboratory. Atomic Data for Fluorine (F). [Link]

-

PubChem. This compound | C6H3BrClF | CID 3739301. [Link]

-

PubChem. Carbon | C (Element). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 13. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. This compound | 883499-24-9 [sigmaaldrich.com]

- 17. This compound | 883499-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Definitive Guide to the Structural Elucidation of 1-Bromo-2-chloro-3-fluorobenzene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structural elucidation of 1-bromo-2-chloro-3-fluorobenzene. Moving beyond a simple recitation of analytical techniques, this document details the causal logic behind the application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. Each analytical step is designed as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another. We present detailed experimental protocols, predicted spectral data, and an integrated analysis that together form a robust framework for confirming the precise substitution pattern of this complex tri-halogenated aromatic compound.

Introduction: The Analytical Challenge

This compound (C₆H₃BrClF) is a halogenated aromatic compound with significant potential as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] The precise arrangement of its three different halogen substituents on the benzene ring is critical to its reactivity and the properties of its derivatives. Isomeric confusion is a significant risk, necessitating a rigorous and systematic approach to structural verification.

This guide eschews a templated approach, instead presenting a logical workflow where each piece of analytical data builds upon the last, culminating in a definitive structural assignment. We will demonstrate how the synergistic application of modern spectroscopic techniques provides layers of evidence that, when combined, leave no room for ambiguity.

The Elucidation Workflow: A Synergistic Approach

The structural confirmation of this compound relies on a logical progression of experiments. Each step provides specific pieces of the structural puzzle, from the elemental composition to the precise connectivity and spatial relationships of the atoms.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry: Confirming the Building Blocks

Expertise & Experience: The first step in any structural elucidation is to confirm the molecular weight and elemental formula. For halogenated compounds, mass spectrometry is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.[2] Electron Impact (EI) ionization is a standard choice for this type of small, relatively stable aromatic molecule.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~1 mg) of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Tune the mass spectrometer according to the manufacturer's guidelines. Utilize a direct insertion probe or GC inlet.

-

Data Acquisition: Acquire the mass spectrum using a standard EI energy of 70 eV. Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

Data Interpretation: The Isotopic Signature

The key to confirming the presence of both one bromine and one chlorine atom lies in the molecular ion (M⁺) peak cluster.

-

Chlorine's Contribution: Natural chlorine consists of two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.[3] This gives rise to a characteristic M+2 peak that is about one-third the intensity of the M⁺ peak.[4]

-

Bromine's Contribution: Natural bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[3] This results in an M+2 peak of almost equal intensity to the M⁺ peak.[4]

For a molecule containing one of each, these patterns are compounded. The expected molecular ion cluster for C₆H₃⁷⁹Br³⁵Cl will be the base peak (M⁺). We will also see a significant peak at M+2 (from C₆H₃⁸¹Br³⁵Cl and C₆H₃⁷⁹Br³⁷Cl) and a smaller peak at M+4 (from C₆H₃⁸¹Br³⁷Cl).

Table 1: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge) | Assignment | Expected Relative Intensity | Rationale |

| 208 | [C₆H₃⁷⁹Br³⁵Cl]⁺ | ~75% | Molecular ion with the most abundant isotopes. |

| 210 | [C₆H₃⁸¹Br³⁵Cl]⁺ / [C₆H₃⁷⁹Br³⁷Cl]⁺ | ~100% | Combination of the two M+2 possibilities. This peak is expected to be the most intense in the cluster. |

| 212 | [C₆H₃⁸¹Br³⁷Cl]⁺ | ~25% | Molecular ion with the least abundant isotopes. |

| 129/131 | [M - Br]⁺ | Variable | Fragment corresponding to the loss of a bromine radical. The remaining chlorofluorobenzene cation will still show the ~3:1 chlorine isotope pattern.[5] |

| 94 | [M - Br - Cl]⁺ | Variable | Fragment corresponding to the loss of both halogen radicals, leaving a fluorobenzene cation. |

Trustworthiness: The observation of this specific M⁺, M+2, M+4 pattern with the predicted relative intensities provides definitive, self-validating evidence for the presence of one bromine and one chlorine atom in the molecule, confirming the elemental composition derived from the molecular formula C₆H₃BrClF.[6]

Infrared Spectroscopy: Identifying the Aromatic Scaffold

Expertise & Experience: With the elemental composition confirmed, FTIR spectroscopy serves to verify the presence of the benzene ring and the carbon-halogen bonds. While not sufficient for determining the substitution pattern on its own, it provides crucial functional group information that corroborates the overall structure.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation: Characteristic Vibrational Modes

The analysis focuses on identifying vibrations characteristic of a substituted aromatic ring and the specific carbon-halogen bonds.[8]

Table 2: Predicted Infrared (FTIR) Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Structural Assignment |

| 3100 - 3000 | C-H Stretch | Aromatic C-H bonds[9] |

| 1600 - 1400 | C=C Stretch | In-ring aromatic vibrations[10] |

| ~1250 | C-H In-plane bend | Aromatic C-H bending |

| ~1030 | C-F Stretch | Carbon-Fluorine bond |

| ~780 | C-Cl Stretch | Carbon-Chlorine bond[11] |

| ~680 | C-Br Stretch | Carbon-Bromine bond[11] |

| 900 - 675 | C-H Out-of-plane bend | Substitution pattern on the aromatic ring[9] |

Trustworthiness: The presence of sharp peaks just above 3000 cm⁻¹ and in the 1600-1400 cm⁻¹ region confirms the aromatic nature of the molecule. The detection of absorptions in the lower frequency "fingerprint" region corresponding to C-F, C-Cl, and C-Br stretches validates the MS data and confirms that the halogens are bonded to the carbon framework.[7]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of the molecule. By analyzing the chemical shifts, coupling constants, and multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, we can map out the exact positions of the three protons and three halogen substituents on the benzene ring.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and spectra can be acquired relatively quickly.[12][13]

-

Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (like CFCl₃ for ¹⁹F).[14]

Integrated Data Interpretation: Solving the Positional Puzzle

The key to solving the structure lies in how the different nuclei "see" and interact with each other. The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it an excellent probe.[15] The analysis hinges on interpreting the splitting patterns caused by spin-spin coupling.

Logical Relationship of NMR Data Points:

Caption: Interplay of NMR data leading to structural confirmation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

For the this compound structure, we expect three distinct signals in the aromatic region (typically δ 7.0-7.8 ppm). The splitting pattern of each proton is dictated by its coupling to its neighbors.

-

H-4: This proton is ortho to H-5 and meta to H-6. It is also coupled to the fluorine at C-3. We would expect a doublet of doublets of doublets (ddd) .

-

H-5: This proton is ortho to both H-4 and H-6. It will show weaker coupling to the fluorine. We would expect a triplet of doublets (td) or a complex multiplet.

-

H-6: This proton is ortho to H-5 and meta to H-4. It will have the weakest coupling to the fluorine. We would expect a doublet of doublets of doublets (ddd) .

Table 3: Predicted ¹H NMR Spectral Data

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-6 | ~7.5 | ddd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 2.0, ⁴J(H6-F3) ≈ 5.0 | Downfield shift due to deshielding from adjacent bromine. Shows ortho, meta, and 4-bond H-F coupling.[12] |

| H-5 | ~7.1 | t | ³J(H5-H6) ≈ 8.0, ³J(H5-H4) ≈ 8.0 | Classic triplet for a proton with two ortho neighbors. Further small splitting from fluorine may occur. |

| H-4 | ~7.3 | ddd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 2.0, ³J(H4-F3) ≈ 9.0 | Upfield relative to H-6. Shows ortho, meta, and a larger 3-bond H-F coupling.[4] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

We expect six unique signals for the six carbons of the benzene ring. The carbon directly attached to fluorine will appear as a doublet with a large one-bond coupling constant. Other carbons will also show smaller couplings to fluorine.

Table 4: Predicted ¹³C NMR Spectral Data

| Position | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |

| C-3 | ~160 | d | ¹J(C-F) ≈ 250 | Carbon directly bonded to fluorine shows a very large one-bond coupling and is significantly downfield.[2] |

| C-2 | ~125 | d | ²J(C-F) ≈ 20 | Carbon adjacent to the C-F bond shows a smaller two-bond coupling. |

| C-1 | ~115 | d | ³J(C-F) ≈ 5 | Carbon meta to the C-F bond shows a small three-bond coupling. |

| C-4 | ~130 | d | ²J(C-F) ≈ 25 | Carbon adjacent to the C-F bond shows a two-bond coupling. |

| C-5 | ~128 | d | ³J(C-F) ≈ 8 | Carbon meta to the C-F bond shows a three-bond coupling. |

| C-6 | ~135 | d | ⁴J(C-F) ≈ 3 | Carbon para to the C-F bond shows the smallest long-range coupling. |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

A single signal is expected. Since it is typically acquired with proton decoupling, it would appear as a singlet. If a proton-coupled spectrum is acquired, the signal would be a complex multiplet due to couplings to H-4, H-5, and H-6. The chemical shift itself is highly sensitive to the electronic environment.[13]

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound is achieved not by a single "magic bullet" technique, but by the logical and systematic integration of data from multiple spectroscopic methods.

-

Mass Spectrometry unequivocally establishes the molecular formula and the presence of one bromine and one chlorine atom.

-

Infrared Spectroscopy confirms the aromatic backbone and the attachment of halogen atoms to that framework.

-

Multinuclear NMR Spectroscopy provides the definitive evidence of connectivity. The number of signals, their chemical shifts, and particularly the spin-spin coupling constants (JHH, JHF, JCF) allow for the precise mapping of each atom on the benzene ring.

Together, these techniques form a self-validating workflow that converges on a single, unambiguous structure. This guide provides the foundational principles and practical protocols for researchers to apply this rigorous approach to the characterization of this and other complex substituted aromatic molecules.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. Iowa State University. [Link]

-

TutorChase. How can you identify the presence of halogens using mass spectrometry?. TutorChase. [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. Slideshare. [Link]

-

Chemguide. mass spectra - the M+2 peak. Chemguide. [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.

-

AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. OpenStax. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Duke University. The Duke NMR Center Coupling constants. Duke University. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

PubChem. 1-Bromo-3-chloro-2-fluorobenzene. PubChem. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

University of California, Santa Cruz. Table of Characteristic IR Absorptions. UCSC Chemistry. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics. UCLA. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

ResearchGate. The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. [Link]

-

PubChem. This compound. PubChem. [Link]

-

Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph. [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Duke NMR Center Coupling constants [sites.duke.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CASPRE [caspre.ca]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. acdlabs.com [acdlabs.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. eng.uc.edu [eng.uc.edu]

- 16. eclass.uoa.gr [eclass.uoa.gr]

An In-depth Technical Guide on the Theoretical Properties of 1-Bromo-2-chloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Bromo-2-chloro-3-fluorobenzene is a polysubstituted halogenated benzene ring that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern imparts specific electronic and steric properties that are crucial for directing synthetic transformations and influencing intermolecular interactions in biological systems. A thorough understanding of its theoretical properties is paramount for optimizing its use in synthetic chemistry and for the rational design of novel therapeutics. This guide provides an in-depth exploration of the theoretical characteristics of this compound, focusing on its molecular geometry, electronic landscape, and spectroscopic signatures as elucidated by computational chemistry. We will delve into the established theoretical methodologies, primarily Density Functional Theory (DFT), to predict and analyze these properties, offering a framework for its application in advanced research and development.

Introduction: The Significance of Polysubstituted Halobenzenes in Drug Discovery

Halogenated aromatic compounds are privileged motifs in medicinal chemistry. The incorporation of halogen atoms into a benzene ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific arrangement of different halogens, as seen in this compound, allows for fine-tuning of these properties. The presence of bromine, chlorine, and fluorine atoms offers multiple reactive handles for further chemical modifications and creates a unique electronic distribution across the aromatic ring, influencing non-covalent interactions such as halogen bonding.[3][4] This makes this compound a valuable intermediate for constructing novel molecular architectures with desired biological activities.

Theoretical Methodology: A Framework for In-Silico Analysis

To comprehensively understand the properties of this compound at a molecular level, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as a powerful and accurate method for predicting the properties of organic molecules.[1] The choice of functional and basis set is critical for obtaining reliable results. For halogenated systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost.[1][5] A Pople-style basis set, such as 6-311++G(d,p), is recommended as it includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms.[1][6]

Caption: A generalized workflow for the theoretical analysis of this compound using DFT.

Molecular Structure and Geometry

The first step in the theoretical characterization is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the benzene ring is expected to be nearly planar, with slight distortions due to the steric and electronic effects of the halogen substituents. The predicted bond lengths and angles provide insights into the electronic environment of the ring.

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.89 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-C Bond Lengths (aromatic) | ~1.39 - 1.40 Å |

| C-H Bond Lengths | ~1.08 Å |

| C-C-C Bond Angles (aromatic) | ~118 - 122 ° |

| Note: These are estimated values based on typical DFT calculations for similar halogenated benzenes. Actual calculated values may vary depending on the level of theory. |

The C-Br bond is the longest and weakest, while the C-F bond is the shortest and strongest, reflecting the trend in halogen electronegativity and atomic size. The substitution pattern will also induce slight variations in the endocyclic C-C-C bond angles from the ideal 120° of an unsubstituted benzene ring.

Electronic Properties: Reactivity and Intermolecular Interactions

The electronic properties of this compound are key to understanding its reactivity and how it interacts with other molecules, such as biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity; a smaller gap generally indicates higher reactivity. For this compound, the HOMO is expected to be a π-orbital localized on the benzene ring, while the LUMO will likely be a π*-antibonding orbital. The presence of electron-withdrawing halogens will lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.

Molecular Electrostatic Potential (ESP) Map

The ESP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For halobenzenes, a region of positive potential, known as a "sigma-hole," can exist on the outermost portion of the halogen atom along the C-X bond axis. This positive region is crucial for the formation of halogen bonds, a type of non-covalent interaction important in drug-receptor binding. The strength of the sigma-hole increases with the polarizability of the halogen (I > Br > Cl > F).[7]

Caption: A 2D representation of this compound.

Spectroscopic Properties: Theoretical Vibrational Analysis

Theoretical calculations of vibrational frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. Each peak in a vibrational spectrum corresponds to a specific molecular motion (stretching, bending, etc.). By calculating the vibrational modes and their corresponding intensities, we can assign the experimentally observed bands to specific functional groups and vibrational motions within the molecule.

For this compound, a molecule with 12 atoms, there are 3N-6 = 30 fundamental vibrational modes. DFT calculations can predict the frequencies of these modes. It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values, as the theoretical calculations assume a harmonic potential while real molecular vibrations have some anharmonicity.[6]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching | 3100 - 3000 |

| C-C aromatic stretching | 1600 - 1400 |

| C-H in-plane bending | 1300 - 1000 |

| C-F stretching | 1250 - 1000 |

| C-Cl stretching | 800 - 600 |

| C-Br stretching | 600 - 500 |

| C-H out-of-plane bending | 900 - 675 |

| Note: These are general ranges and the exact calculated frequencies will be specific to the molecule's structure and symmetry. |

Conclusion: The Power of Theoretical Insights in Drug Development

A comprehensive theoretical understanding of this compound provides a powerful predictive tool for researchers in drug development. By elucidating its stable conformation, electronic landscape, and spectroscopic signatures, computational chemistry guides synthetic strategies and informs the design of molecules with enhanced biological activity. The insights gained from these theoretical studies, particularly regarding intermolecular interactions like halogen bonding, can be directly applied to the rational design of potent and selective drug candidates. This in-silico approach accelerates the drug discovery pipeline by prioritizing compounds with the most promising properties for synthesis and experimental testing.

References

- Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven non-covalent interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757.

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

- Lin, J. C. (2020). Halogen bonding in drug-like molecules: a computational and systematic study of the substituent effect. RSC Advances, 10(45), 26867-26877.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Riley, K. E., & Hobza, P. (2011). The nature of halogen bonding. In Halogen Bonding I (pp. 1-27). Springer, Berlin, Heidelberg.

- Lu, Y., & Wang, Y. (2010). Halogen bond: a novel noncovalent interaction for drug design. Journal of medicinal chemistry, 53(8), 3177-3187.

-

ResearchGate. (2011). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Bromo-3-chlorobenzene. NIST Chemistry WebBook. Retrieved from [Link]

- Singh, O. P., & Pathak, S. K. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of Pharmaceutical Sciences Review and Research, 37(2), 114-121.

-

ResearchGate. (2015). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. Retrieved from [Link]

-

Pearson Education. (n.d.). Predict the theoretical number of different NMR signals produced by each compound, and give approximate chemical shifts. Retrieved from [Link]

-

ResearchGate. (2016). Experimental and predicted NMR chemical shifts (ppm). Retrieved from [Link]

-

Journal of the Indian Chemical Society. (2021). Computational Chemistry Approach for the Investigation of Structural, Electronic, Chemical and Quantum Chemical Parameters of some Biginelli Adducts. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrostatic surface potential (ESP) maps (left to right) of benzene,.... Retrieved from [Link]

-

ACS Omega. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Retrieved from [Link]

-

Journal of Chemical Education. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Molecular geometry, spectroscopic and NLO studies of 1-(chloromethyl)-4- fluorobenzene – A DFT study. Retrieved from [Link]

-

Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. Retrieved from [Link]

-

Furman University Scholar Exchange. (2020). The Rotational Spectrum of 1-Bromo-3-Fluorobenzene. Retrieved from [Link]

-

ResearchGate. (2010). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 1-Bromo-2-chloro-3-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 1-Bromo-2-chloro-3-fluorobenzene (CAS: 883499-24-9; Mol. Formula: C₆H₃BrClF; MW: 209.44 g/mol ).[1][2] As a polysubstituted aromatic compound, its structural elucidation relies heavily on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of expected spectral data, the rationale behind analytical methodologies, and robust experimental protocols.

Introduction: The Analytical Imperative

This compound is a halogenated benzene derivative with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise arrangement of three different halogen atoms on the benzene ring creates a unique electronic environment and a distinct substitution pattern. Unambiguous characterization is therefore critical to ensure material identity, purity, and to predict its reactivity. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the covalent structure and electronic properties of the molecule. This guide synthesizes theoretical predictions and established principles to provide a benchmark for the analytical characterization of this compound.

The overall workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound like this compound follows a logical progression from structural confirmation to functional group identification and finally, verification of mass and elemental composition.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical, complementary information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum of an aromatic compound is dictated by the electronic effects (inductive and resonance) of its substituents. The three halogens (Br, Cl, F) are all electronegative and exert a deshielding effect on the aromatic protons, shifting their signals downfield relative to benzene (δ 7.34 ppm). The specific positions and, crucially, the splitting patterns (multiplicities) arise from spin-spin coupling between adjacent protons, allowing for definitive assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~ 7.35 - 7.45 | ddd (doublet of doublet of doublets) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5, J(H4-F3) ≈ 6.0 |

| H-5 | ~ 7.05 - 7.15 | t (triplet) or ddd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0, J(H5-F3) ≈ 1.0 |

| H-6 | ~ 7.20 - 7.30 | ddd (doublet of doublet of doublets) | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5, J(H6-F3) ≈ 9.0 |

Note: These are predicted values. Actual experimental values may vary slightly. Online prediction tools can provide a useful starting point for analysis.[3][4][5][6]

Interpretation:

-

The three aromatic protons will appear in the region of δ 7.0-7.5 ppm.

-

H-5 is expected to be the most upfield proton, influenced by its position relative to the halogens. It will likely appear as a triplet-like multiplet due to coupling to both H-4 and H-6 with similar coupling constants.

-

H-4 and H-6 will be further downfield. Their exact positions depend on the complex interplay of the three halogens. Both will be split by the other two protons and, importantly, by the fluorine atom at position 3, leading to complex doublet of doublet of doublets patterns. The ortho H-F coupling (J(H4-F3)) is typically smaller than the meta H-F coupling (J(H6-F3)).

Caption: Plausible EI-MS fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Trustworthiness: This standard protocol is suitable for volatile, thermally stable small molecules.

-

Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent like dichloromethane or methanol. Inject the solution into the gas chromatograph (GC) inlet for separation and introduction into the MS (GC-MS), or use a direct insertion probe if analyzing a pure sample.

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule to form the M⁺• radical cation.

-

Acceleration: The newly formed ions are accelerated out of the ion source by an electric field.

-

Mass Analysis: The ions travel through a mass analyzer (e.g., a quadrupole or time-of-flight tube) which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the signal is amplified and sent to a computer.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the characteristic isotopic patterns are identified.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link] [1]2. PubChem. (n.d.). 1-Bromo-3-chloro-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-chloro-2-fluorobenzene. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link] [7]12. Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link] [8]13. PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link] [3]14. NIST. (n.d.). Benzene, 1-bromo-3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Benzene Ring IR Spectrum. (n.d.). Retrieved from [Link] 23. Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link] [9]24. Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link] [10]25. YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link] [6]27. NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link] [11]28. Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Chemistry 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

Sources

- 1. This compound | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PROSPRE [prospre.ca]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. Visualizer loader [nmrdb.org]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Visualizer loader [nmrdb.org]

The Synthetic Versatility of 1-Bromo-2-chloro-3-fluorobenzene: A Technical Guide to its Reactivity and Applications

Introduction: A Uniquely Functionalized Aromatic Building Block

In the landscape of medicinal chemistry and materials science, the strategic placement of halogen atoms on an aromatic scaffold is a powerful tool for modulating physicochemical properties and providing synthetic handles for molecular elaboration. 1-Bromo-2-chloro-3-fluorobenzene (CAS No. 883499-24-9) emerges as a particularly intriguing building block due to the distinct electronic and steric environment conferred by its three different halogen substituents.[1][2][3] This guide provides an in-depth analysis of the synthesis, characterization, and nuanced reactivity profile of this compound, offering researchers and drug development professionals a comprehensive understanding of its potential as a versatile intermediate in the synthesis of complex molecular architectures.[4]

The presence of bromine, chlorine, and fluorine on adjacent carbons of the benzene ring creates a unique electronic and steric landscape. This arrangement not inactively influences the molecule's overall properties but also allows for highly selective chemical transformations. The differential reactivity of the C-Br, C-Cl, and C-F bonds is the cornerstone of its utility, enabling chemists to perform sequential and regioselective modifications. This guide will explore how to harness this differential reactivity in key synthetic operations such as metal-halogen exchange, transition metal-catalyzed cross-coupling, and nucleophilic aromatic substitution, and will touch upon the intriguing possibility of halogen dance rearrangements.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for the unambiguous characterization of its reaction products.

| Property | Value | Source |

| CAS Number | 883499-24-9 | [1][3] |

| Molecular Formula | C₆H₃BrClF | [1][3] |

| Molecular Weight | 209.44 g/mol | [1] |

| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid | |

| Purity | >98.0% (GC) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned high-resolution spectrum of this compound is not readily found in the searched literature, we can predict the salient features of its ¹H and ¹³C NMR spectra based on established substituent chemical shift (SCS) effects and coupling constants observed in related polyhalogenated benzenes.[5][6]

-

¹H NMR: The spectrum is expected to exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the three aromatic protons. The proton ortho to the fluorine atom will likely show a doublet of doublets with a characteristic ortho C-H coupling and a larger ortho H-F coupling. The other two protons will also display splitting from both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the halogens will be significantly deshielded. The C-F bond will exhibit a large one-bond ¹J(C-F) coupling constant, a hallmark of fluorinated aromatics. The signals for the other carbons will also show smaller two- and three-bond C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key vibrational modes. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-F stretching vibration typically appears as a strong band in the 1200-1300 cm⁻¹ region. The C-Cl and C-Br stretching vibrations occur at lower frequencies, generally in the fingerprint region below 1100 cm⁻¹.

Synthesis of this compound

The most plausible and efficient synthesis of this compound commences with a commercially available substituted aniline, namely 2-chloro-3-fluoroaniline. The synthetic strategy hinges on the well-established Sandmeyer reaction, a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[7][8][9][10]

Proposed Synthetic Protocol: A Sandmeyer Approach

This protocol is based on established procedures for Sandmeyer reactions on related substrates.[11][12]

Step 1: Diazotization of 2-Chloro-3-fluoroaniline

-

To a stirred solution of 2-chloro-3-fluoroaniline in a suitable aqueous acid (e.g., HBr or H₂SO₄) at 0-5 °C, a solution of sodium nitrite (NaNO₂) in water is added dropwise.

-

The temperature is carefully maintained below 5 °C to ensure the stability of the resulting diazonium salt.

-

The reaction progress is monitored by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Bromination via Sandmeyer Reaction

-

In a separate flask, a solution of copper(I) bromide (CuBr) in aqueous hydrobromic acid (HBr) is prepared.

-

The freshly prepared, cold diazonium salt solution is then slowly added to the CuBr/HBr solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and may require gentle heating to drive the reaction to completion, which is typically indicated by the cessation of nitrogen gas evolution.

-

The crude product is then isolated by steam distillation or solvent extraction.

-

Purification is achieved through washing with base to remove acidic impurities, followed by drying and fractional distillation under reduced pressure.

Caption: Synthetic workflow for this compound.

The Reactivity Profile: A Tale of Three Halogens

The synthetic utility of this compound is dictated by the differential reactivity of its three halogen substituents. This section delves into the key transformations and the principles governing their regioselectivity.

Metal-Halogen Exchange: Preferential Lithiation at the C-Br Bond

Metal-halogen exchange is a powerful method for the generation of aryllithium and Grignard reagents, which are versatile nucleophiles in carbon-carbon bond-forming reactions. The rate of exchange is highly dependent on the halogen, following the general trend: I > Br > Cl > F.

In the case of this compound, treatment with an organolithium reagent such as n-butyllithium or sec-butyllithium at low temperatures (typically -78 °C) is expected to result in highly regioselective exchange at the most labile C-Br bond. This generates a 2-chloro-3-fluorophenyllithium species, a valuable intermediate for subsequent reactions with a wide range of electrophiles. The less reactive C-Cl and C-F bonds remain intact under these conditions.

Caption: Regioselective metal-halogen exchange at the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C-Br Bond's Reactivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, are cornerstones of modern organic synthesis.[13][14][15][16][17][18][19][20][21][22][23][24][25] The reactivity of the aryl halide partner in the crucial oxidative addition step generally follows the order: I > OTf > Br >> Cl.

For this compound, this reactivity trend allows for selective coupling at the C-Br bond while preserving the C-Cl and C-F bonds. Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst, a boronic acid, and a base such as K₂CO₃ or Cs₂CO₃) are expected to yield the corresponding 2-chloro-3-fluorobiphenyl derivative. Similarly, Stille coupling with an organostannane and Buchwald-Hartwig amination with an amine can be selectively performed at the C-Br position.

To achieve subsequent coupling at the less reactive C-Cl bond, more forcing reaction conditions and specialized catalyst systems, often employing bulky, electron-rich phosphine ligands, would be necessary. The C-F bond is generally unreactive under these conditions.

Nucleophilic Aromatic Substitution (SNAr): The Activating Role of Fluorine

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strongly electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). In the context of aryl halides, the reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in metal-halogen exchange and cross-coupling reactions. This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.

For this compound, the C-F bond is the most activated towards SNAr. However, without additional strong electron-withdrawing groups (such as a nitro group) ortho or para to the fluorine, forcing conditions (high temperatures and a strong nucleophile) would likely be required for substitution to occur. Under such conditions, the potential for competing reactions and side products should be carefully considered.

The Halogen Dance Rearrangement: A Potential for Isomerization

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom migrates to a different position on an aromatic ring.[26][27][28][29][30] This process typically proceeds via deprotonation to form an aryl anion, followed by a series of intermolecular halogen-metal exchange steps that ultimately lead to a thermodynamically more stable aryl anion intermediate.

Given the presence of multiple halogens and acidic protons, this compound could potentially undergo a halogen dance rearrangement under strongly basic conditions (e.g., with lithium diisopropylamide, LDA). The regiochemical outcome would be dictated by the relative acidities of the aromatic protons and the thermodynamic stability of the possible aryl anion intermediates. This presents both a potential synthetic opportunity to access other isomers and a possible complication in reactions involving strong bases.

Applications in Drug Discovery and Development

The utility of polyhalogenated aromatic compounds as intermediates in the synthesis of pharmaceuticals is well-documented.[31] They serve as versatile scaffolds for the construction of complex molecular targets. A closely related isomer, 1-bromo-2-chloro-4-fluorobenzene, serves as a key building block in the synthesis of brilanestrant, a selective estrogen receptor degrader (SERD) that has been investigated for the treatment of breast cancer.[32] This highlights the value of the 1-bromo-2-chloro-fluoro-substituted phenyl motif in medicinal chemistry. The unique substitution pattern of this compound offers a distinct set of synthetic vectors for the exploration of chemical space in drug discovery programs.

Conclusion

This compound is a highly functionalized aromatic building block with a rich and nuanced reactivity profile. The differential reactivity of its three halogen substituents provides a powerful platform for selective and sequential synthetic transformations. By understanding the principles governing metal-halogen exchange, palladium-catalyzed cross-coupling, and other reactions, researchers can strategically employ this versatile intermediate to construct complex molecular architectures for applications in drug discovery, agrochemicals, and materials science. The insights provided in this guide are intended to empower scientists to fully exploit the synthetic potential of this unique molecule.

References

- Bunnett, J. F., & Scorrano, G. (1972). Base-catalyzed halogen dance, and other reactions of aryl halides. Accounts of Chemical Research, 5(4), 130-137.

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Your Essential Pharmaceutical Intermediate & Organic Synthesis Building Block. Retrieved from [Link]

- Doustkhah, E., Sakhaee, N., Sakhaee, S., & Sakhaee, M. H. (2020). Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

chemeurope.com. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(10), 2469-2495.

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Stille couplings of aryl bromides and chlorides on electron-rich and electron-deficient thiophene and phenyl parent structures. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Halogen Dance Reaction and Its Application in Organic Synthesis. Retrieved from [Link]

-

Myers, A. (n.d.). The Stille Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chlorobenzene. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

-

Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 1-bromo-3-fluorobenzene.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

-

Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-3-carbonitrile analogs (122–132) prepared via Sandmeyer reaction. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam? Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 2. 883499-24-9|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Bromo-2-chlorobenzene | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1-chloro-2-fluorobenzene(60811-18-9) 13C NMR spectrum [chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 12. 3-氯-2-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]